molecular formula C16H14N2O2 B5696906 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5696906
M. Wt: 266.29 g/mol
InChI Key: PKRMXQXLZOSJMU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group at the 3-position and a methylphenyl group at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(4-hydroxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methylphenyl groups can influence its binding affinity and specificity. In materials science, its electronic properties can be attributed to the conjugated system within the oxadiazole ring, affecting its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

    3-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole: Contains a chloro group instead of a methyl group on the phenyl ring.

Uniqueness

3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the specific combination of methoxy and methylphenyl groups, which can influence its chemical reactivity, biological activity, and material properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-5-3-4-6-14(11)16-17-15(18-20-16)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRMXQXLZOSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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